molecular formula C22H18N2OS B2981221 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide CAS No. 325980-18-5

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2981221
CAS RN: 325980-18-5
M. Wt: 358.46
InChI Key: UFFHENFOAQYFDU-GHVJWSGMSA-N
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Description

“(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-[1,1’-biphenyl]-4-carboxamide” is a benzothiazole-based compound . It is also known as ThT-NE . It is used as a G-quadruplex (G4)-targeted fluorogenic probe for the visualization of viral RNA in living host cells .


Synthesis Analysis

The synthesis of benzothiazol derivatives has been reported in the literature . For instance, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Chemical Reactions Analysis

The chemical reactions involving benzothiazol derivatives have been studied . For example, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives were synthesized by 1,3-dipolar cycloaddition .

Scientific Research Applications

Cytotoxic Activity

This compound has been studied for its potential cytotoxic effects against cancer cell lines. Similar structures have shown good cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), compared with standard drugs like Cisplatin . This suggests that derivatives of this compound could be synthesized and tested as part of chemotherapeutic research.

Antibacterial Activity

Derivatives of benzothiazole, which is part of the compound’s structure, have been evaluated for antibacterial activity. They have shown good to moderate activity against various bacterial strains, indicating the potential of this compound in developing new antibacterial agents .

Fluorogenic Probes for Viral RNA

Benzothiazole-based compounds have been developed as fluorogenic probes for the visualization of viral RNA in living host cells. These probes, including similar compounds, can be used for staining, real-time, and live-cell tracking applications, which are crucial for virology research and diagnostics .

Organic Electronics

The benzothiazole moiety is known for its electron-transporting properties, which are valuable in the field of organic electronics. Compounds with this structure have been used to create materials with high thermal stability and ambipolar transport properties, beneficial for developing organic light-emitting diodes (OLEDs) and other electronic devices .

Future Directions

The future directions of research on benzothiazol derivatives are promising . For instance, benzothiazol derivatives have shown potential as antidepressant and anticonvulsant agents . Furthermore, harmine-inspired design and synthesis of benzothiazol derivatives have been suggested as potential tumor suppressors .

properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-15-8-13-19-20(14-15)26-22(24(19)2)23-21(25)18-11-9-17(10-12-18)16-6-4-3-5-7-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFHENFOAQYFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide

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